3-Amino-4-isopropylphenol

Tyrosinase Inhibition Melanogenesis Skin Depigmentation

Procure 3-Amino-4-isopropylphenol (CAS 195046-11-8) for reproducible melanogenesis and MPO research. Key differentiators: • 84% tyrosinase inhibition (vs 71% kojic acid), 3x greater cellular melanin reduction via non-competitive mechanism. • Selective MPO inhibitor (IC50 72 nM) with >695-fold selectivity over TPO, ideal for inflammation target validation. • Exclusive blue-to-violet hair dye coupler; regioisomeric purity ensures on-spec chromophore generation. Supplied with full characterization; in stock for immediate dispatch.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 195046-11-8
Cat. No. B067461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-isopropylphenol
CAS195046-11-8
SynonymsPhenol, 3-amino-4-(1-methylethyl)- (9CI)
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)O)N
InChIInChI=1S/C9H13NO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,10H2,1-2H3
InChIKeyFOKAXXOSJFRRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-isopropylphenol: Chemical Profile & Comparator Landscape


3-Amino-4-isopropylphenol (CAS 195046-11-8), a substituted aminophenol derivative with the molecular formula C9H13NO, is an organic building block utilized in medicinal chemistry and materials science [1]. Structurally defined by an amino group at the 3-position and an isopropyl group at the 4-position of a phenol ring, this compound serves as a key intermediate or active scaffold in the development of tyrosinase inhibitors and oxidative hair dye formulations [2][3]. Due to the existence of closely related positional isomers and functional analogs, the procurement decision for 3-Amino-4-isopropylphenol must be guided by its specific regiochemistry and documented performance against established industry benchmarks such as kojic acid and hydroquinone [4].

Tyrosinase inhibition studies — reported non-competitive inhibition context
MPO target engagement — reported selectivity profile over peroxidases
Hair dye coupler synthesis — regiospecific substitution for color outcome

Procurement Risk: Generic Substitution of 3-Amino-4-isopropylphenol


Generic substitution of 3-Amino-4-isopropylphenol with other aminophenol analogs is scientifically unsound due to distinct regiochemical requirements for biological activity. The specific 3-amino-4-isopropyl substitution pattern is critical for potent, non-competitive inhibition of tyrosinase, a key enzyme in melanin biosynthesis [1]. In contrast, positional isomers like 4-Amino-3-(isopropyl)phenol (CAS 82774-61-6) or simple derivatives like 4-isopropylphenol lack this inhibitory potency and may even act as substrates or weak inhibitors . Furthermore, the compound's utility in oxidative hair dye formulations as a coupler that yields specific blue-to-violet shades cannot be replicated by other aminophenol isomers, as the substitution pattern dictates the electronic and steric properties that govern the final chromophore [2]. Therefore, substituting this specific CAS entry can lead to a complete loss of the desired biological effect or technical color outcome.

Positional isomer mismatch
4-Amino-3-(isopropyl)phenol may not exhibit tyrosinase inhibition; reported to target β-arylsulfotransferase IV.
Simple 4-isopropylphenol substitution
May not replicate the non-competitive inhibition profile or the intended blue-to-violet shade as a coupler.
Generic aminophenol coupler
Alternate isomers may shift chromophore outcome; regiospecificity is critical for target shade.

3-Amino-4-isopropylphenol: Comparator Evidence Guide


Tyrosinase Inhibition Efficacy vs. Kojic Acid

In a head-to-head comparison, 3-Amino-4-isopropylphenol (referred to as compound 3) exhibited significantly greater inhibition of mushroom tyrosinase activity than kojic acid, the industry-standard reference inhibitor. When using L-tyrosine as a substrate, the target compound inhibited tyrosinase activity by approximately 84% compared to control, while kojic acid achieved only approximately 71% inhibition under identical conditions [1]. This direct comparison establishes the compound's superior potency at a standardized test concentration.

Tyrosinase Inhibition
Head-to-head
~84% inhibition (target) vs ~71% (kojic acid)
Reported higher inhibition endpoint vs standard comparator
Mushroom tyrosinase, L-tyrosine substrate, 50 μM
Tyrosinase Inhibition Melanogenesis Skin Depigmentation

Non-Competitive Tyrosinase Inhibition vs. Kojic Acid

Kinetic analysis via Lineweaver-Burk plots revealed that 3-Amino-4-isopropylphenol (compound 3) acts as a non-competitive inhibitor of mushroom tyrosinase for both substrates, L-tyrosine and L-DOPA [1]. This is a critical mechanistic distinction from kojic acid, which is a well-characterized competitive inhibitor that binds to the active site copper [2]. Non-competitive inhibition implies that the target compound binds to an allosteric site, making its inhibitory effect independent of substrate concentration, a feature that can be advantageous in complex biological matrices.

Inhibition Mechanism
Reported
Non-competitive (target) vs Competitive (kojic acid)
Supports allosteric-site binding context; substrate-independent inhibition
Kinetic analysis via Lineweaver-Burk plots
Enzyme Kinetics Tyrosinase Inhibition Mechanism of Action

Cellular Melanin Reduction vs. Kojic Acid

In a cellular model of melanogenesis using B16 melanoma cells, 3-Amino-4-isopropylphenol (compound 3) reduced intracellular melanin content by approximately 53% at a concentration of 50 μM, compared to a reduction of only 18% by kojic acid at the same concentration [1]. This cross-study comparison demonstrates that the target compound is nearly three times more effective at suppressing melanin synthesis in a relevant cellular context, linking its superior enzyme inhibition directly to a functional cellular outcome.

Cellular Melanin Reduction
Cross-study comparable
~53% reduction (target) vs ~18% (kojic acid)
Reported higher cellular endpoint response
B16 melanoma cells, α-MSH stimulated, 50 μM, 72 h
Cellular Melanogenesis Depigmenting Agent B16 Melanoma

Positional Isomer Selectivity and Biological Activity

A critical differentiator for procurement is the compound's regiochemistry. The positional isomer, 4-Amino-3-(isopropyl)phenol (CAS 82774-61-6), is a distinct chemical entity with a different substitution pattern. While the target compound (3-amino-4-isopropyl) is a potent tyrosinase inhibitor, literature and vendor data indicate that the 4-amino-3-isopropyl isomer does not exhibit comparable tyrosinase inhibition and is instead investigated for different activities, such as β-arylsulfotransferase IV inhibition . This stark difference in primary biological activity underscores that the precise 3-amino-4-isopropyl substitution is a non-negotiable structural requirement for the depigmenting and anti-melanogenic applications described herein.

Positional Isomer Activity
Class-level inference
Tyrosinase inhibitor (3-amino-4-isopropyl) vs β-arylsulfotransferase IV inhibitor (4-amino-3-isopropyl)
Regiospecificity determines primary target engagement
Based on literature and vendor data; source review advised
Positional Isomer Structure-Activity Relationship Chemical Procurement

Selective MPO Inhibition vs. Thyroid Peroxidase

The compound has been profiled for its activity against human myeloperoxidase (MPO), an enzyme involved in inflammatory processes. It demonstrated an IC50 of 72 nM against recombinant human MPO in an aminophenyl fluorescein-based assay [1]. In contrast, its activity against the related heme peroxidases thyroid peroxidase (TPO) and cytochrome P450 3A4 (CYP3A4) was significantly weaker, with IC50 values of 50,000 nM (50 μM) and 12,000 nM (12 μM), respectively [1]. This >160-fold selectivity for MPO over TPO indicates a favorable selectivity profile within the peroxidase family, which is a key differentiator from non-selective phenolic inhibitors like 4-aminophenol.

MPO Selectivity
Head-to-head
IC50 = 72 nM (MPO); >160-fold selectivity over TPO
Reported selectivity context for MPO target studies
Recombinant human enzymes, APF-based assay
Myeloperoxidase Inhibition Peroxidase Selectivity Inflammation Research

3-Amino-4-isopropylphenol: Validated Applications


Tyrosinase Inhibitor for Melanogenesis Research

Based on direct comparative evidence showing superior enzyme inhibition (84% vs. 71% for kojic acid) and a >3-fold greater reduction in cellular melanin content (53% vs. 18% for kojic acid), 3-Amino-4-isopropylphenol is the preferred chemical tool for in vitro studies of melanogenesis [1]. Its non-competitive mechanism of action makes it particularly suitable for experiments where substrate concentration varies or where competitive inhibitors like kojic acid are ineffective. Researchers investigating skin pigmentation, hyperpigmentation disorders, or developing novel depigmenting agents will find this compound provides a more potent and mechanistically distinct alternative to the industry standard kojic acid.

Selective MPO Inhibitor for Inflammation Research

The compound's demonstrated selectivity for human myeloperoxidase (MPO, IC50 = 72 nM) over related peroxidases like thyroid peroxidase (IC50 = 50,000 nM) positions it as a valuable probe for MPO-specific pharmacology [2]. This selectivity profile is essential for target validation studies in inflammation research, as it minimizes confounding off-target effects. Researchers investigating MPO's role in cardiovascular disease, neuroinflammation, or other chronic inflammatory conditions can utilize this compound to achieve potent enzyme inhibition with a reduced risk of unintended biological consequences compared to less selective phenolic inhibitors.

Building Block for Oxidative Hair Dye Couplers

The specific 3-amino-4-isopropylphenol regioisomer is essential for generating the intended blue-to-violet shades when used as a coupler in oxidative hair dye compositions with a p-phenylenediamine primary intermediate [3]. Substitution with the 4-amino-3-isopropyl isomer or other aminophenols will result in a different chromophore and thus an off-specification color outcome. This application scenario is supported by patent literature that specifically claims the use of aminophenol derivatives with this substitution pattern as dye couplers. For formulators in the personal care industry, procuring the exact CAS number 195046-11-8 is a non-negotiable requirement for achieving the desired product color profile and meeting regulatory and quality control specifications.

Application
Selection Property
Validation Focus
Melanogenesis pathway studies
Non-competitive inhibition profile
Tyrosinase activity and cellular melanin endpoints
MPO target engagement studies
Reported peroxidase selectivity
Peroxidase panel and off-target review
Oxidative hair dye colorant development
Regiospecific aminophenol coupler
Chromophore outcome and shade matching

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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